2,5-Bis(thiophen-2-ylsulfanyl)thiophene
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Overview
Description
2,5-Bis(thiophen-2-ylsulfanyl)thiophene is an organic compound with the molecular formula C12H8S5. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two thiophen-2-ylsulfanyl groups attached to the 2 and 5 positions of the central thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(thiophen-2-ylsulfanyl)thiophene typically involves the reaction of thiophene with thiophen-2-ylsulfanyl groups. One common method is the Stille coupling reaction, which involves the coupling of thiophene derivatives with organotin reagents in the presence of a palladium catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like toluene or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions or other palladium-catalyzed cross-coupling reactions. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(thiophen-2-ylsulfanyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the thiophen-2-ylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated or nucleophile-substituted thiophene derivatives.
Scientific Research Applications
2,5-Bis(thiophen-2-ylsulfanyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic field-effect transistors (OFETs) and other electronic devices
Mechanism of Action
The mechanism of action of 2,5-Bis(thiophen-2-ylsulfanyl)thiophene involves its interaction with molecular targets through its sulfur atoms and conjugated π-electron system. These interactions can lead to changes in electronic properties, making the compound useful in electronic applications. The sulfur atoms can also participate in redox reactions, contributing to the compound’s reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(tributylstannyl)thiophene: Similar in structure but with tributylstannyl groups instead of thiophen-2-ylsulfanyl groups.
2,5-Dibromo-3-hexylthiophene: Contains bromine and hexyl groups, used in organic electronics.
2,5-Dibromothieno[3,2-b]thiophene: A brominated derivative of thieno[3,2-b]thiophene.
Uniqueness
2,5-Bis(thiophen-2-ylsulfanyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of thiophen-2-ylsulfanyl groups enhances its potential for use in electronic and optoelectronic applications compared to other thiophene derivatives .
Properties
Molecular Formula |
C12H8S5 |
---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2,5-bis(thiophen-2-ylsulfanyl)thiophene |
InChI |
InChI=1S/C12H8S5/c1-3-9(13-7-1)15-11-5-6-12(17-11)16-10-4-2-8-14-10/h1-8H |
InChI Key |
QATPWAAMKAYSGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)SC2=CC=C(S2)SC3=CC=CS3 |
Origin of Product |
United States |
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